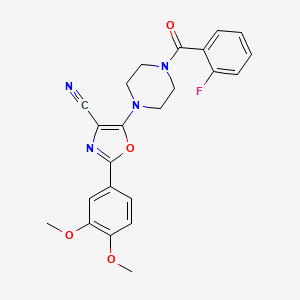

2-(3,4-Dimethoxyphenyl)-5-(4-(2-fluorobenzoyl)piperazin-1-yl)oxazole-4-carbonitrile

Description

2-(3,4-Dimethoxyphenyl)-5-(4-(2-fluorobenzoyl)piperazin-1-yl)oxazole-4-carbonitrile is a heterocyclic compound featuring an oxazole core substituted with a 3,4-dimethoxyphenyl group at the 2-position and a piperazine moiety linked to a 2-fluorobenzoyl group at the 5-position. This compound is structurally analogous to pyrazole- and pyranopyrazole-derived carbonitriles but distinguishes itself through its oxazole core and unique substitution pattern .

Properties

IUPAC Name |

2-(3,4-dimethoxyphenyl)-5-[4-(2-fluorobenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21FN4O4/c1-30-19-8-7-15(13-20(19)31-2)21-26-18(14-25)23(32-21)28-11-9-27(10-12-28)22(29)16-5-3-4-6-17(16)24/h3-8,13H,9-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVOVEJHGTXMRLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=CC=C4F)C#N)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21FN4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(3,4-Dimethoxyphenyl)-5-(4-(2-fluorobenzoyl)piperazin-1-yl)oxazole-4-carbonitrile is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process usually includes the formation of the oxazole ring and subsequent substitutions to introduce the piperazine and fluorobenzoyl moieties. The general synthetic route can be summarized as follows:

- Formation of the Oxazole Ring : The initial step involves the reaction between appropriate aromatic aldehydes and isocyanates to form the oxazole structure.

- Piperazine Substitution : The introduction of the piperazine group is achieved through nucleophilic substitution reactions.

- Fluorobenzoyl Attachment : Finally, the fluorobenzoyl group is attached via acylation reactions.

Antioxidant Activity

Research indicates that derivatives of compounds containing piperazine and oxazole structures exhibit significant antioxidant properties. For instance, studies have shown that similar compounds effectively protect neuronal cells from oxidative stress induced by hydrogen peroxide (H₂O₂) .

Anticancer Activity

The compound's structure suggests potential anticancer activity. Studies on related oxazole derivatives have demonstrated their ability to inhibit cancer cell proliferation in various lines, including breast (MCF-7) and pancreatic (MIA PaCa-2) cancer cells .

The biological activity is often attributed to the modulation of signaling pathways involved in cell survival and apoptosis. Compounds with similar structures have been reported to affect pathways like PI3K/Akt and MAPK, leading to increased apoptosis in cancer cells .

Case Studies

- Neuroprotective Effects : A study evaluating a series of piperazine derivatives found that certain modifications significantly enhanced neuroprotective effects against oxidative stress in SH-SY5Y neuronal cells . This suggests that this compound may also exhibit similar neuroprotective properties.

- Anticancer Efficacy : In vitro studies on structurally similar oxazole compounds revealed potent cytotoxicity against various cancer cell lines, with IC50 values indicating effective concentrations for therapeutic potential .

Data Tables

Comparison with Similar Compounds

Key Analogs:

5-[4-(4-Fluorobenzoyl)piperazin-1-yl]-2-(4-fluorophenyl)oxazole-4-carbonitrile Substituents: 4-Fluorophenyl (oxazole 2-position), 4-fluorobenzoyl (piperazine). Molecular Formula: C₂₁H₁₆F₂N₄O₂. Average Mass: 394.38 g/mol.

5-[4-(2-Fluorobenzoyl)piperazin-1-yl]-2-(2-fluorophenyl)oxazole-4-carbonitrile

- Substituents : 2-Fluorophenyl (oxazole 2-position), 2-fluorobenzoyl (piperazine).

- Molecular Formula : C₂₁H₁₆F₂N₄O₂.

- Average Mass : 394.38 g/mol.

- Features : Ortho-fluorine substituents introduce steric hindrance, which may alter binding conformations compared to para-substituted analogs.

Target Compound

- Substituents : 3,4-Dimethoxyphenyl (oxazole 2-position), 2-fluorobenzoyl (piperazine).

- Inferred Molecular Formula : ~C₂₃H₂₁FN₄O₄ (estimated based on structural analogs).

- Inferred Average Mass : ~436.4 g/mol.

- Features : The 3,4-dimethoxyphenyl group enhances electron-donating capacity and hydrophilicity, while the 2-fluorobenzoyl group balances steric and electronic effects.

Physicochemical and Conformational Differences

Substituent Impact:

- Steric Effects : The 2-fluorobenzoyl group in the target compound may induce slight torsional strain, analogous to the 2-fluorophenyl group in , which adopts a perpendicular orientation relative to the molecular plane .

Q & A

Q. What synthetic strategies are recommended for constructing the oxazole core in this compound?

The oxazole ring can be synthesized via cyclization reactions using precursors like α-haloketones or through condensation of carboxylic acid derivatives with nitriles. For example, multi-step protocols involving phosphorous oxychloride (POCl₃) as a cyclizing agent under controlled temperatures (e.g., 120°C) are effective for forming oxazole derivatives . Optimization of solvent (e.g., DMF or acetic anhydride) and stoichiometric ratios is critical to minimize side products.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Use a combination of spectral techniques:

- ¹H/¹³C NMR : To verify substituent positions (e.g., methoxy, fluorobenzoyl groups) and piperazine connectivity.

- IR Spectroscopy : Confirm carbonyl (C=O) and nitrile (C≡N) functional groups.

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula accuracy. Comparative analysis with spectral data from structurally analogous oxazole derivatives (e.g., pyrazole-oxadiazole hybrids) is recommended .

Q. What solvent systems are suitable for solubility and stability studies?

Polar aprotic solvents like DMSO or DMF are ideal for in vitro assays due to high solubility of aromatic heterocycles. For stability testing, monitor degradation under varying pH (1–13) and temperatures (25–60°C) using HPLC with UV detection at λ = 254–280 nm .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for the fluorobenzoyl-piperazine moiety?

- Substituent Variation : Replace the 2-fluorobenzoyl group with electron-withdrawing (e.g., Cl, CF₃) or electron-donating (e.g., OMe, NH₂) groups to assess effects on target binding.

- Piperazine Modifications : Introduce bulky substituents (e.g., 4-methylpiperazine) to evaluate steric effects on receptor interactions.

- Biological Assays : Test analogs in enzyme inhibition or receptor-binding assays (e.g., GPCRs) to correlate structural changes with activity .

Q. What catalytic methods enhance the efficiency of piperazine coupling reactions?

Palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) or reductive amination using formic acid derivatives as CO surrogates can improve yields (>80%) and reduce reaction times. Optimize catalyst loading (1–5 mol%) and ligand systems (e.g., Xantphos) under inert atmospheres .

Q. How should researchers address contradictions in spectral or biological data across studies?

- Spectral Discrepancies : Replicate experiments using standardized conditions (e.g., solvent purity, NMR reference standards).

- Biological Variability : Validate assays with positive controls (e.g., known receptor antagonists) and ensure cell-line consistency (e.g., HEK293 vs. CHO-K1). Cross-reference methodologies from peer-reviewed protocols (e.g., multi-component one-pot syntheses in ) .

Q. What in silico tools are effective for predicting pharmacokinetic properties?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like kinase domains or neurotransmitter receptors.

- ADMET Prediction : SwissADME or pkCSM tools can estimate logP, bioavailability, and CYP450 inhibition risks. Validate predictions with experimental Caco-2 permeability or microsomal stability assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.